Product packaging for Lorapride(Cat. No.:CAS No. 68677-06-5)

Lorapride

Cat. No.: B1675095
CAS No.: 68677-06-5
M. Wt: 347.9 g/mol
InChI Key: YSWVLPFCGJOQQA-UHFFFAOYSA-N
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Description

Historical Context and Research Trajectory of Sulfonamide Compounds

The history of sulfonamide research dates back to the early 20th century, marking a pivotal moment in the development of antimicrobial therapy. The discovery that certain azo dyes containing a sulfonamide structure possessed antibacterial properties, notably Prontosil, revolutionized the treatment of bacterial infections in the 1930s. ebsco.comresearchgate.netekb.eg This initial finding led to the identification of sulfanilamide (B372717) as the active component and spurred extensive research into synthesizing and evaluating numerous sulfonamide derivatives. ebsco.com

Sulfonamides became the first widely used effective medicines against bacterial infections, preceding the widespread introduction of antibiotics like penicillin. researchgate.netresearchgate.net They were instrumental in treating various diseases caused by bacteria, including streptococcal infections, pneumonia, meningitis, and wound infections. ebsco.com The implementation of these drugs during World War II significantly reduced fatality rates among wounded soldiers. ebsco.com

Beyond their historical role as antibacterials, sulfonamide compounds have demonstrated a wide range of biological activities and have been explored for applications in various therapeutic areas. ekb.egresearchgate.netnih.gov Their structural versatility and the ability to modify the core sulfonamide moiety have made them valuable building blocks in medicinal chemistry. researchgate.netnih.gov Research has expanded to investigate their potential as anti-inflammatory, antiviral, antidiabetic, and anticancer agents, as well as inhibitors of enzymes like carbonic anhydrase. researchgate.netnih.gov

Academic Significance and Potential Research Avenues for Lorapride

This compound, as a sulfonamide derivative, holds academic significance within the study of this class of compounds and their potential biological interactions. Its chemical structure, particularly the presence of the benzenesulfonamide (B165840) backbone and the ethylpyrrolidinylmethyl substituent, suggests potential avenues for research into its pharmacological properties. ontosight.ai

Compounds with a pyrrolidinyl moiety, like this compound, are often of interest in studies related to the central nervous system and neurotransmitter systems. ontosight.ai This structural feature indicates a potential for interaction with biological targets involved in neuronal signaling. Research into this compound could therefore explore its effects on specific neurotransmitter receptors or pathways. The stereochemistry of this compound, specifically the (S)-stereoisomer, is considered crucial for its biological activity, highlighting the importance of stereochemical considerations in its study. ontosight.aifda.govnih.govfda.gov

While specific detailed research findings on this compound's mechanisms of action are not extensively available in the provided search results, its classification as a centrally acting sulfonamide and an antiulcer drug points towards potential research directions related to gastrointestinal function and its modulation via central pathways. medkoo.comncats.io A pharmacokinetic study in humans involving this compound was reported as early as 1985, indicating prior research into its absorption and distribution properties. medkoo.comncats.io Further research could delve into its precise molecular targets, binding affinities, and structure-activity relationships to elucidate the basis for its reported properties.

Current Research Landscape and Emerging Directions in Related Chemical Entities

The broader research landscape for sulfonamide derivatives and related chemical entities remains active, driven by the diverse biological activities exhibited by this class of compounds. Current research focuses on developing new sulfonamide analogues with improved efficacy, reduced toxicity, and novel therapeutic applications. ekb.egnih.gov The versatility of the sulfonamide group allows for the design of compounds targeting a wide range of biological pathways and diseases. researchgate.netnih.gov

Emerging directions in related chemical entities involve the exploration of hybrid molecules that combine the sulfonamide structure with other pharmacologically relevant scaffolds. patsnap.com Innovative drug discovery approaches, including computational methods like in silico modeling and molecular docking, are being employed to identify and design new compounds with desired properties. patsnap.com The study of compounds featuring structural elements found in this compound, such as the pyrrolidine (B122466) core, continues in various fields, including the development of potential nootropic agents. patsnap.com This suggests that the fundamental structural components of this compound remain relevant in contemporary medicinal chemistry research aimed at discovering new therapeutic agents.

Research continues to explore the multi-target applications of sulfonamides, leveraging well-described compound libraries and the identification of key biological objectives in various diseases. ekb.eg While challenges related to toxicity and environmental impact associated with the synthesis of some sulfonamides exist, ongoing efforts are focused on developing greener and more sustainable synthetic routes. ekb.eg The ongoing development and characterization of new sulfonamide derivatives underscore their continued importance in both established therapeutic areas and the exploration of novel treatments. researchgate.net

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₂ClN₃O₃S nih.govuni.lu
Molecular Weight347.9 g/mol nih.govmedkoo.com
AppearanceSolid powder medkoo.com
XLogP (predicted)1.8 uni.lu
Monoisotopic Mass347.10703 Da uni.lu
InChIKeyYSWVLPFCGJOQQA-UHFFFAOYSA-N nih.govuni.lumedkoo.com
IUPAC Name4-amino-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzenesulfonamide nih.govuni.lumedkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClN3O3S B1675095 Lorapride CAS No. 68677-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68677-06-5

Molecular Formula

C14H22ClN3O3S

Molecular Weight

347.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H22ClN3O3S/c1-3-18-6-4-5-10(18)9-17-22(19,20)14-7-11(15)12(16)8-13(14)21-2/h7-8,10,17H,3-6,9,16H2,1-2H3

InChI Key

YSWVLPFCGJOQQA-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC

Appearance

Solid powder

Other CAS No.

68677-06-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-chloro-N(1)-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxysulfanilamide
lorapride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lorapride

Total Synthesis Approaches to Lorapride and its Stereoisomers

The total synthesis of a complex molecule like this compound would involve assembling its constituent parts through a sequence of chemical reactions. Given that this compound is a racemic mixture ncats.iofda.gov, a typical synthesis route would likely produce both enantiomers unless specific chiral synthetic methods are employed from an early stage or a chiral resolution step is included.

Synthesis of (S)-Lorapride

Specific methods for the asymmetric synthesis of (S)-Lorapride were not detailed in the search results. Asymmetric synthesis aims to produce a single enantiomer preferentially. This can be achieved using chiral catalysts, chiral auxiliaries, or starting materials that are already enantiopure.

Synthesis of (R)-Lorapride

Similarly, specific methods for the asymmetric synthesis of (R)-Lorapride were not detailed. The principles for synthesizing the (R)-enantiomer would be analogous to those for the (S)-enantiomer, requiring control of stereochemistry during bond formation.

Strategies for Chiral Resolution of this compound Racemic Mixtures

Since this compound exists as a racemic mixture ncats.iofda.gov, chiral resolution techniques would be necessary to obtain the individual (S)- and (R)-enantiomers in enantiopure form. Common strategies for chiral resolution include:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (an enantiopure acidic or basic compound) to form diastereomeric salts. wikipedia.orgardena.comquora.com Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.orgardena.comaklectures.com The separated diastereomeric salt can then be converted back to the enantiopure compound by removing the chiral resolving agent. wikipedia.orgquora.com

Chiral Chromatography: Using a stationary phase that is chiral to separate the enantiomers based on their differential interactions with the chiral environment. wikipedia.orgquora.com

Specific chiral resolving agents or chromatographic conditions optimized for the resolution of this compound were not found in the provided information.

Development of Novel Synthetic Pathways for Analog Generation

The development of novel synthetic pathways aims to provide more efficient, economical, or environmentally friendly routes to a target molecule or its analogs. While the search results mention novel synthetic pathways in the context of other compounds uochb.czkaist.ac.krrice.edu, specific novel pathways developed for this compound or its analogs were not described. Such development would typically involve exploring alternative starting materials, reagents, catalysts, or reaction conditions.

Chemical Derivatization Strategies for Structural Diversification

Chemical derivatization involves modifying the structure of a compound to create analogs with potentially altered properties. This can include introducing new functional groups, modifying existing ones, or altering the core scaffold.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of a lead compound like this compound are common in medicinal chemistry to explore structure-activity relationships and potentially improve pharmacological properties. This process involves:

Design: Based on the structure of this compound, analogs could be designed by making modifications to the sulfanilamide (B372717) core, the pyrrolidine (B122466) ring, or the linking chain. These modifications might involve changing substituents, altering ring sizes, or introducing bioisosteres.

Synthesis: Once designed, these analogs would be synthesized using established organic chemistry reactions. The synthetic routes would be adapted from the synthesis of the parent compound, incorporating steps to introduce the desired structural variations.

Specific examples of designed and synthesized this compound analogs were not found in the provided search results.

Based on the available information, detailed content focusing solely on the synthetic methodologies and specifically the incorporation of isotopic labels for mechanistic and metabolic studies of the chemical compound this compound (as requested in section 2.3.2 of the outline) could not be generated from the consulted sources.

While information regarding the chemical structure, identifiers, and general potential applications of this compound was found, specific details on its synthesis routes, chemical derivatization, or the preparation and use of isotopically labeled forms for mechanistic and metabolic investigations were not present in the search results. This compound is identified as a centrally acting sulfonamide that has been investigated for potential use as an anti-ulcer agent ncats.iomedkoo.com. It is also listed in various chemical databases and patent documents google.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.com.

General principles and methodologies for stable isotope labeling in chemical and biological studies, including metabolomics and mechanistic investigations, are well-established sigmaaldrich.comnih.govunm.eduisotopeecology.comepa.gov. However, the application of these techniques specifically to this compound was not detailed in the retrieved literature. One study mentioned the use of [14C]-labeled loratadine (B1675096) (a different compound) in pharmacokinetic studies nih.gov, illustrating the general approach but not providing information specific to this compound.

Therefore, due to the strict adherence required to the provided outline and the lack of specific data on the synthesis and isotopic labeling of this compound for mechanistic and metabolic studies in the consulted sources, a comprehensive article on this particular topic cannot be provided.

Structure Activity Relationship Sar and Ligand Design Principles

Exploration of Structure-Activity Relationships for Lorapride and its Analogs

Exploring the SAR of this compound involves systematically modifying its chemical structure and evaluating the impact of these changes on its biological activity. This process helps to delineate the key features of the molecule responsible for its interaction with its target(s).

Identification of Key Pharmacophores and Essential Structural Motifs

The pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, based on its chemical structure, potential pharmacophoric elements would likely include the benzenesulfonamide (B165840) group, the amino group, the chloro substituent, the methoxy (B1213986) group, and the ethylpyrrolidinylmethyl moiety ontosight.ainih.gov.

The benzenesulfonamide backbone serves as a core scaffold, common in various biologically active compounds ontosight.ai. The sulfonamide group (-SO2NH-) is capable of hydrogen bonding interactions. The amino group at the 4-position and the methoxy group at the 2-position on the benzene (B151609) ring are likely to contribute to electronic and steric interactions with the binding site. The chloro substituent at the 5-position introduces lipophilicity and can participate in halogen bonding or steric interactions. The pyrrolidinyl moiety, a nitrogen-containing ring, is often involved in interactions with biological targets, particularly those in the central nervous system, potentially acting as a hydrogen bond acceptor or participating in ionic interactions if protonated ontosight.ai. The ethyl group attached to the pyrrolidine (B122466) nitrogen also contributes to the molecule's lipophilicity and steric profile.

Identifying the essential structural motifs involves determining which of these groups, and their relative spatial arrangement, are critical for the observed biological activity. This is typically achieved through the synthesis and testing of truncated or modified analogs.

Analysis of Substituent Effects on Biological Interactions

For a molecule like this compound, potential modifications could include altering the position or nature of the substituents on the benzenesulfonamide ring (e.g., changing the position of the amino, chloro, or methoxy groups, or introducing different halogens or alkyl groups). Modifications to the pyrrolidinyl ring could involve changing the N-alkyl group (e.g., to methyl, propyl, or larger chains), altering the size of the ring, or introducing substituents onto the pyrrolidine ring itself. Changes to the linker between the sulfonamide nitrogen and the pyrrolidine ring could also be explored.

Quantitative data on substituent effects would typically involve measuring the biological activity (e.g., binding affinity or functional response) of a series of analogs with systematic structural variations and correlating these activities with physicochemical properties of the substituents (e.g., electronic properties like Hammett constants, steric properties like Taft parameters, or lipophilicity represented by logP) rsc.orgnih.govnih.govbeilstein-journals.org. While specific quantitative data for this compound analogs were not found in the search results, such studies are standard practice in medicinal chemistry to optimize activity and selectivity.

An example of how substituent effects might be analyzed is shown conceptually in the table below, illustrating hypothetical data based on general SAR principles, not specific to this compound due to lack of specific data in the search results.

Analog Structure (Hypothetical Variation)Biological Activity (Arbitrary Units)Observed Effect
This compound (Reference)100-
Analog with -Cl replaced by -H50Decreased activity (suggests Cl contributes positively)
Analog with -OCH3 replaced by -H75Decreased activity (suggests OCH3 contributes positively)
Analog with N-ethyl replaced by N-methyl120Increased activity (suggests N-ethyl is not optimal or smaller group is better)

Note: This table presents hypothetical data to illustrate the concept of analyzing substituent effects and is not based on specific research findings for this compound.

Investigation of Stereochemical Influence on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity due to the specific spatial requirements of binding sites on biological targets ontosight.aimdpi.com. This compound contains a stereocenter at the 2-position of the pyrrolidinyl ring, and its (S)-stereoisomer is specifically mentioned as being crucial for its biological activity ontosight.ai. The racemic mixture of this compound is also listed fda.gov.

Investigating the stereochemical influence would involve synthesizing or separating the individual enantiomers (S and R) of this compound and comparing their biological activities. Often, one enantiomer is significantly more potent than the other, or they may even have different pharmacological profiles mdpi.com. The finding that the (S)-designation is crucial for this compound's biological activity suggests that the (S)-configuration at the pyrrolidine stereocenter is the eutomer (the more active enantiomer), while the (R)-configuration is likely the distomer (the less active enantiomer) ontosight.ai. This indicates that the specific spatial orientation of the groups around this stereocenter is critical for productive binding to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities frontiersin.orgnih.gov. QSAR models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity.

Development of Predictive QSAR Models for Bioactivity Prediction

Developing predictive QSAR models for this compound and its analogs would involve several steps nih.govresearchgate.net. First, a dataset of compounds structurally related to this compound with experimentally determined biological activity data is required. Molecular descriptors, which are numerical representations of various structural, electronic, and physicochemical properties of the molecules, are then calculated for each compound in the dataset frontiersin.org. These descriptors can include parameters like molecular weight, logP, polar surface area, electronic charges, and various topological or 3D descriptors.

Statistical methods, such as multiple linear regression (MLR) or more advanced techniques, are then used to build a model that correlates the molecular descriptors with the biological activity frontiersin.orgnih.govresearchgate.net. The goal is to find a statistically significant equation that can predict the biological activity based on the descriptor values.

A typical QSAR equation might take the form:

Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + cn * DescriptorN + constant

where 'Activity' is the predicted biological activity, 'Descriptors' are the molecular properties, and 'c' values are coefficients determined by the statistical analysis.

The developed model is then validated using a separate set of compounds (a test set) that were not used in the model training nih.gov. Statistical parameters such as R-squared (R²) to assess the goodness of fit, Q-squared (Q²) for cross-validation, and RMSE (Root Mean Squared Error) for prediction accuracy are used to evaluate the model's predictive power researchgate.netnih.gov. While specific QSAR models for this compound were not found, the principles outlined here are universally applied in drug discovery.

Application of Machine Learning Algorithms in SAR Analysis

Machine learning algorithms are increasingly being applied in SAR and QSAR analysis to build more sophisticated and potentially more predictive models, especially for complex datasets polyu.edu.hkresearchgate.netunibz.itgithub.comyoutube.com. These algorithms can identify complex, non-linear relationships between molecular descriptors and biological activity that might not be captured by traditional linear methods researchgate.netyoutube.com.

Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forests, and Gradient Boosting have been used in QSAR modeling frontiersin.orgresearchgate.netunibz.it. These methods can handle large numbers of descriptors and complex data patterns, potentially leading to more accurate predictions of biological activity for novel this compound analogs.

For this compound, machine learning could be applied to a dataset of its analogs to build models that predict binding affinity to its target, or other relevant biological endpoints. This would involve:

Data Preparation: Curating a high-quality dataset of this compound analogs and their activities.

Descriptor Calculation: Computing a wide range of molecular descriptors.

Algorithm Selection and Training: Choosing appropriate machine learning algorithms and training them on the dataset.

Model Validation: Rigorously validating the models using independent test sets.

Prediction and Interpretation: Using the validated models to predict the activity of new compounds and potentially gain insights into the structural features driving activity through model interpretation techniques.

Ligand-Based Drug Design Methodologies

Applying LBDD principles to a compound like this compound would involve studying a series of its analogues with varying structural modifications and evaluating their biological activity against a specific target. The goal would be to identify which parts of the this compound structure are essential for its activity and how modifications to these parts affect potency and other relevant properties gardp.orgcollaborativedrug.com.

Pharmacophore Mapping and Virtual Screening

Pharmacophore mapping is a key technique in LBDD. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response researchgate.netnih.gov. These features can include hydrogen bond donors and acceptors, hydrophobic centers, positively and negatively ionizable groups, and aromatic rings, arranged in a specific 3D spatial arrangement researchgate.net.

To apply pharmacophore mapping to this compound, one would ideally analyze a set of this compound analogues with known activities against a particular target. By superimposing the active conformers of these molecules, common chemical features and their spatial relationships would be identified to build a pharmacophore model nih.govnih.gov. This model would represent the hypothesized binding site characteristics of the target receptor.

Once a pharmacophore model is generated, it can be used as a 3D query for virtual screening (VS) of large chemical databases nih.govnih.gov. Virtual screening allows for the computational filtering of millions of compounds to identify those that are likely to bind to the target based on their ability to match the pharmacophore features frontiersin.orgnih.govnih.gov. Compounds that fit the pharmacophore model are considered potential hits and can be prioritized for experimental testing.

While the specific application of pharmacophore mapping and virtual screening campaigns using this compound as the basis is not extensively detailed in the public search results, the compound's structure contains functional groups (amino, chloro, methoxy, pyrrolidine nitrogen, sulfonamide) that could contribute to various pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic interactions, potentially a basic center on the pyrrolidine nitrogen) relevant for interaction with a biological target ontosight.aimedkoo.comnih.gov. For instance, the mention of this compound in the context of the acetylcholine (B1216132) receptor in rabies research suggests it may possess features relevant to binding at this receptor or related targets usp.br.

Molecular Similarity and Dissimilarity Analysis

Molecular similarity analysis is a fundamental principle in cheminformatics and drug discovery, based on the "similar property principle," which states that structurally similar molecules are likely to have similar properties, including biological activity frontiersin.orgnih.gov. Dissimilarity analysis, conversely, focuses on identifying compounds that are structurally different but may still possess similar biological activity, which is important for finding novel scaffolds and exploring chemical space nih.gov.

In the context of this compound, molecular similarity and dissimilarity analysis could be used in several ways:

Identifying potential analogues: By calculating similarity metrics (based on 2D fingerprints or 3D molecular shapes) between this compound and compounds in chemical databases, researchers could identify structurally related compounds that might share similar biological activity frontiersin.orgcopernicus.orgyoutube.com.

Diversity analysis: When building a library of compounds for screening or lead optimization, dissimilarity analysis can help ensure structural diversity within the set, increasing the chances of finding novel chemotypes with desired activity nih.gov.

Understanding SAR trends: Comparing the similarity between this compound and its analogues with their respective biological activities can help to delineate the SAR, revealing how small structural changes impact potency frontiersin.orgnih.gov.

Various methods exist for quantifying molecular similarity and dissimilarity, including fingerprint-based methods (e.g., ECFP, PubChem fingerprints) and 3D shape-based methods frontiersin.orgcopernicus.orgyoutube.com. These methods generate numerical scores that represent the degree of similarity or dissimilarity between molecules.

While general principles of molecular similarity analysis are widely applied in drug discovery frontiersin.orgnih.govnih.gov, specific published studies detailing comprehensive molecular similarity and dissimilarity analyses focused on this compound and a large set of its analogues were not found in the provided search results. Such studies would typically involve calculating similarity matrices and using techniques like clustering or principal component analysis to visualize the relationships between compounds based on their structural features and corresponding activities.

Summary of Ligand-Based Design Relevance to this compound:

Elucidation of Molecular and Cellular Mechanism of Action

Receptor Binding Studies and Target Identification

Specific, detailed research findings from comprehensive receptor binding studies for Lorapride, including quantitative data on its affinity and selectivity across a broad panel of potential molecular targets, were not found in the conducted searches.

Affinity and Selectivity Profiling Against Potential Molecular Targets

No specific data tables or detailed research findings presenting the affinity (e.g., Ki or IC50 values) and selectivity profile of this compound against a range of potential molecular targets were identified. While the "-pride" stem in its name might suggest interaction with dopamine (B1211576) receptors, similar to other compounds with this stem google.com, concrete binding data for this compound itself were not found. One source mentioned this compound in the context of acetylcholine (B1216132) receptors, but within a study focused on rabies virus proteins, not as a primary identified target for this compound's therapeutic effects plos.org.

Identification of Primary and Secondary Molecular Interactions

Detailed information regarding the specific primary and secondary molecular interactions of this compound with its potential targets at a structural level was not available in the search results. This would typically involve data from techniques such as co-crystallography or advanced computational modeling, which were not found for this compound.

Intracellular Signaling Pathway Investigations

Investigations into the specific intracellular signaling pathways modulated by this compound were not detailed in the retrieved information.

Modulation of Receptor-Mediated Signal Transduction

No specific data describing how this compound modulates receptor-mediated signal transduction pathways, such as G protein coupling, enzyme activation, or ion channel modulation, were identified.

Analysis of Downstream Molecular Events and Cellular Responses

Detailed analyses of downstream molecular events and cellular responses directly attributable to this compound's action were not available in the search results. This type of analysis would typically involve examining changes in protein phosphorylation, gene expression, or specific cellular functions following treatment with this compound.

Enzymatic Interaction and Inhibition Kinetics Studies

Studies specifically investigating the enzymatic interactions or inhibition kinetics of this compound were not found. While some drugs exert their effects by inhibiting or activating enzymes, there was no information available to indicate such a mechanism for this compound or to provide kinetic parameters (e.g., Km, Vmax, Ki) for any enzymatic interactions.

Characterization of Enzyme Binding and Catalytic Effects

Determination of Kinetic Parameters for Enzyme Inhibition/Activation

Quantitative assessment of a compound's effect on enzyme activity often involves determining kinetic parameters. For enzyme inhibitors or activators, key parameters include the Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), inhibition constant (Ki), and half maximal inhibitory concentration (IC50) libretexts.orgsigmaaldrich.comanalis.com.myresearchgate.netmetabolic-economics.de. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is inversely related to the enzyme's affinity for its substrate libretexts.orgsigmaaldrich.comresearchgate.net. Vmax is the maximum rate of the reaction when the enzyme is saturated with substrate libretexts.orgsigmaaldrich.com. Ki is a measure of the potency of an inhibitor, representing the dissociation constant of the enzyme-inhibitor complex researchgate.net. IC50 is the concentration of a compound required to inhibit an enzyme's activity by 50% sigmaaldrich.com.

Despite the general understanding of these parameters and their importance in characterizing enzyme modulation, specific kinetic parameter values describing the inhibition or activation of any enzyme by this compound were not found in the conducted searches. Therefore, detailed research findings or data tables presenting such parameters for this compound cannot be provided based on the available information.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of Loratadine (B1675096) has been established through a variety of biochemical and cell-based assays designed to determine its efficacy, potency, and mechanism of action at the molecular and cellular levels.

Cell-based assays have been instrumental in quantifying the functional effects of Loratadine. One key measure of its efficacy is its ability to inhibit the release of histamine (B1213489) from inflammatory cells. In a study using human basophils, Loratadine demonstrated a dose-dependent inhibitory effect on both IgE-mediated and IgE-independent histamine release. The concentration of Loratadine that inhibited 50% of histamine release (IC50) was determined to be 30 µM for anti-IgE induced release, 29 µM for FMLP-induced release, and 24 µM for Ca2+ ionophore A23187-induced release. nih.gov

The potency of antihistamines can also be evaluated using competition radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the H1-receptor. studylib.net While specific potency data for Loratadine from such assays is not detailed in the provided search results, it is noted that its active metabolite, Desloratadine (B1670295), exhibits a potency at H1-receptors that is approximately 15 times greater than that of the parent molecule, Loratadine. studylib.net

Further functional assessment in a different context showed that Loratadine could inhibit the entry of SARS-CoV-2 spike pseudotyped virus into cells overexpressing the ACE2 receptor. nih.gov This indicates a potential antiviral activity, with its metabolite Desloratadine showing greater effectiveness in this assay. nih.gov

Loratadine is characterized as a selective histamine H1-receptor antagonist. nih.govnih.gov Its high selectivity for peripheral H1-receptors is a key feature that distinguishes it from first-generation antihistamines. nih.gov

Studies on its active metabolite, Desloratadine, provide further insight into its receptor interaction profile. In isolated tissue preparations, Desloratadine has been shown to be a potent and selective H1 antagonist. nih.gov It effectively displaced ³H-mepyramine from H1 receptors in isolated tissues from rat brain, guinea pig brain, and guinea pig lung. nih.gov Furthermore, it demonstrated functional antagonism by inhibiting histamine-induced contractions of the guinea pig ileum. nih.gov These findings confirm its mechanism of action as a competitive antagonist at the H1-receptor.

The effect of Loratadine on various enzyme systems has been evaluated, particularly its potential to inhibit cytochrome P-450 (CYP) enzymes, which are crucial for drug metabolism. In studies using pooled human liver microsomes, Loratadine was assessed for its inhibitory activity against five major CYP isoforms. nih.gov

Loratadine was found to be an inhibitor of CYP2C19 and CYP2D6. nih.gov However, it did not show significant inhibition of CYP1A2 or CYP3A4 at concentrations up to 3829 ng/ml. nih.gov The inhibitory constants (IC50 and Kᵢ) for the affected enzymes are detailed in the table below.

EnzymeIC₅₀ (µM)Kᵢ (µM)
CYP2C19~0.76~0.61
CYP2D6~8.1~2.7
Data derived from in vitro studies with human liver microsomes. nih.gov

These results suggest that Loratadine is unlikely to cause significant pharmacokinetic interactions with co-administered drugs that are metabolized by CYP1A2 and CYP3A4. nih.gov

Beyond metabolic enzymes, Loratadine has also been shown to possess anti-inflammatory activity by modulating signaling pathways. It has been found to suppress the activation of Transforming growth factor-β-activated kinase 1 (TAK1), which in turn inhibits the AP-1 signaling pathway and reduces the expression of pro-inflammatory genes. nih.govresearchgate.net

In Vivo Pharmacological Evaluations in Animal Models

In vivo studies in various animal models have been conducted to assess the pharmacodynamic properties and the physiological and behavioral effects of Loratadine.

The antihistaminic and antiallergic efficacy of Loratadine has been confirmed in rodent models through the assessment of specific pharmacodynamic endpoints. In mouse models of atopic dermatitis, oral administration of Loratadine (10 mg/kg) for six days significantly inhibited scratching behavior induced by a low-magnesium diet. nih.gov The same dosage also significantly reduced histamine-induced scratching in hairless mice. nih.gov In ICR mice, a single oral dose of 5 or 10 mg/kg of Loratadine potently inhibited scratching behavior induced by either histamine or a specific antigen. nih.gov

The anti-inflammatory effects of Loratadine have also been observed in vivo. In an acute gastritis mouse model, Loratadine was able to reduce gastric bleeding, an effect associated with the reduction of p-c-Fos protein levels in stomach tissue. nih.gov Furthermore, its active metabolite, Desloratadine, was found to be 2.5 to 4 times more potent than Loratadine in protecting against histamine-induced paw edema in mice. nih.gov

A key aspect of Loratadine's preclinical profile is its lack of central nervous system (CNS) depressant effects, a significant advantage over first-generation antihistamines. nih.gov Studies in mice with Desloratadine showed no behavioral, neurological, or autonomic effects at doses up to 300 mg/kg. researchgate.net The compound did not protect mice from electroconvulsive shock or acetic-acid-induced writhing, further indicating a lack of significant CNS activity. researchgate.net Reviews of studies on cognitive and psychomotor functioning have consistently shown that Loratadine's effects are comparable to a placebo. nih.gov

The physiological effects of Loratadine and its metabolite extend to various preclinical species. In guinea pigs, oral administration of Desloratadine was 2.5 to 4 times more potent than Loratadine in preventing histamine-induced lethality. nih.gov It also potently inhibited allergic cough in this species. nih.gov In monkeys, oral administration of both Loratadine and Desloratadine prevented histamine-induced changes in pulmonary resistance and compliance and reduced acute bronchospasm in allergic models. nih.gov These studies provide robust preclinical evidence for the antihistaminic and antiallergic effects of Loratadine across different species.

Exploration of Systemic Responses in Non-Human Primate Models

Preclinical evaluation in non-human primate models provides critical insights into the systemic responses of a drug candidate, owing to the physiological and genetic similarities between these models and humans. For Loratadine, studies in monkeys have been instrumental in characterizing its pharmacokinetic profile and systemic effects, particularly concerning the central nervous system (CNS) and cardiovascular system.

Pharmacokinetic studies in monkeys have revealed key parameters of Loratadine's absorption, distribution, metabolism, and excretion. Following oral administration, the time to reach maximum plasma concentration (Tmax) for Loratadine in monkeys was observed to be 3.3 hours. hres.ca The drug is extensively metabolized, with the primary biotransformation pathway involving decarboethoxylation to form its active metabolite, desloratadine (DL). nih.gov Further metabolism involves oxidation and glucuronidation. nih.gov

In female monkeys, the major circulating metabolite is formed through the oxidation of the pyridine (B92270) moiety and subsequent glucuronidation, whereas in male monkeys, a glucuronide conjugate of an aliphatic hydroxylated Loratadine is the major circulating metabolite. nih.gov Plasma protein binding for Loratadine in monkeys is high, ranging from 96% to 99%. hres.ca Its active metabolite is moderately bound to plasma proteins, with a binding range of 70% to 71%. hres.ca The elimination of Loratadine and its metabolites occurs through both urine and feces. hres.ca

Interactive Data Table: Pharmacokinetic Parameters of Loratadine in Non-Human Primates

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)3.3 hours hres.ca
Plasma Protein Binding (Loratadine)96% - 99% hres.ca
Plasma Protein Binding (Desloratadine)70% - 71% hres.ca

Investigations into the systemic pharmacodynamic effects of Loratadine in non-human primate models have focused on its potential impact on the central nervous and cardiovascular systems.

Central Nervous System (CNS) Effects:

Studies assessing the CNS activity of Loratadine in monkeys have demonstrated a lack of significant overt behavioral, neurologic, or autonomic effects. hres.ca This is a key characteristic of second-generation antihistamines, which are designed to have limited penetration of the blood-brain barrier, thereby minimizing sedative effects.

Cardiovascular Effects:

The cardiovascular safety profile of Loratadine has been evaluated in non-human primates. In one study, Loratadine did not significantly increase the heart rate in monkeys at a dose of 2.5 mg/kg. hres.ca This dose is approximately 12 times the maximum projected daily human dose, suggesting a favorable cardiovascular profile at clinically relevant exposures. hres.ca

Antihistaminic and Antiallergenic Activity:

The primary pharmacological action of Loratadine is as a selective histamine H1 receptor antagonist. In monkeys, the oral administration of Loratadine and its active metabolite, desloratadine, was shown to prevent histamine-induced changes in pulmonary resistance and compliance. nih.gov Furthermore, in a monkey model of allergic bronchospasm, both compounds demonstrated a significant oral antiallergic effect by reducing acute bronchospasm. nih.gov

Interactive Data Table: Systemic Responses to Loratadine in Non-Human Primate Models

System InvestigatedFindingReference
Central Nervous SystemNo overt behavioral, neurologic, or autonomic effects observed. hres.ca
Cardiovascular SystemNo significant increase in heart rate at a dose of 2.5 mg/kg. hres.ca
Respiratory System (Allergic Response)Prevention of histamine-induced changes in pulmonary resistance and compliance. nih.gov
Respiratory System (Allergic Response)Significant reduction of acute bronchospasm in an allergic model. nih.gov

Analytical Methodologies for Quantitative and Qualitative Analysis of Lorapride

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for separating Lorapride from impurities and other components in a sample. Method development involves selecting appropriate stationary and mobile phases, optimizing separation parameters, and validating the method to ensure it is suitable for its intended purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for both the quantitative determination (assay) of an active pharmaceutical ingredient and the qualitative and quantitative analysis of impurities. chromatographyonline.comtpcj.orgasianjpr.compharmtech.comresearchgate.net The development of an HPLC method for this compound involves selecting a suitable column (stationary phase), optimizing the mobile phase composition (solvents, buffer, pH), flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape. tpcj.orgasianjpr.compharmtech.comresearchgate.net

For the determination of this compound in biological fluids, an HPLC method utilizing UV detection at a wavelength of 226 nm has been reported. nih.gov This method demonstrated a detection limit of 10 ng/mL for this compound, with an injected amount of 3.5 ng. nih.gov The reproducibility of this analytical and chromatographic method, assessed through statistical coefficients of variation, was found to be 4%. nih.gov HPLC methods for impurity profiling would aim to separate and detect structurally related impurities that may be present as a result of synthesis or degradation. chromatographyonline.compharmtech.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique often used for qualitative and semi-quantitative analysis, as well as for monitoring reaction progress and assessing sample purity. amazonaws.comnews-medical.netnih.govbutterworth-labs.co.ukrroij.com For this compound, TLC can be employed to quickly assess the presence of the compound and potential impurities. The method involves spotting the sample onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and then developing the plate in a suitable mobile phase. amazonaws.comnih.gov Compounds separate based on their differential partitioning between the stationary and mobile phases. butterworth-labs.co.uk

Detection of this compound spots on the TLC plate can be achieved through various methods, such as visualization under UV light if the compound has a chromophore, or by using specific spray reagents. amazonaws.comnih.govbutterworth-labs.co.uk For the analysis of this compound in urine samples, a TLC method using the Bratton-Marshall reagent for detection and measurements carried out in the simultaneous reflectance and transmittance mode at 540 nm has been described. nih.gov This method had a detection limit of 10 ng spotted. nih.gov While primarily qualitative, densitometric scanning of TLC plates can allow for semi-quantitative or even quantitative analysis. rroij.com

This compound contains a stereocenter within its pyrrolidine (B122466) ring, meaning it can exist as different stereoisomers, specifically enantiomers (R and S forms). fda.govfda.gov The separation and analysis of these enantiomers are crucial in pharmaceutical development as different enantiomers can exhibit different pharmacological activities, metabolism, and safety profiles. sygnaturediscovery.comchromatographyonline.comnih.gov Chiral chromatography, particularly Chiral HPLC, is the primary technique for separating enantiomers. sygnaturediscovery.comchromatographyonline.comnih.govmdpi.compharmafocusasia.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that can interact differently with each enantiomer. sygnaturediscovery.comchromatographyonline.comnih.gov Method development in chiral chromatography for this compound would involve selecting an appropriate CSP and optimizing the mobile phase composition (which may include organic modifiers and chiral additives) and temperature to achieve satisfactory resolution of the enantiomers. chromatographyonline.compharmafocusasia.com This technique allows for the determination of enantiomeric purity, ensuring that the desired stereoisomer is present in the required amount and that the levels of undesired enantiomers are controlled.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable information about the structure and identity of this compound. These techniques analyze the interaction of the compound with electromagnetic radiation or other energy sources.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds and confirming their identity. jchps.comslideshare.netegyankosh.ac.inrsc.orgwesleyan.edu For this compound, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can provide detailed information about the number and types of hydrogen and carbon atoms, their chemical environment, and their connectivity. jchps.comslideshare.netegyankosh.ac.inrsc.orgwesleyan.edu

Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of signals in the NMR spectrum of this compound allows for the confirmation of its proposed chemical structure. jchps.comslideshare.netegyankosh.ac.inrsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide additional connectivity information, aiding in the unambiguous assignment of signals and confirmation of the molecular structure. wesleyan.edu NMR can also be used to assess the purity of a sample by detecting signals from impurities.

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation and the identification of impurities or degradation products. pharmafocusamerica.comslideshare.netnih.govtechnologynetworks.comdrugfuture.com MS measures the mass-to-charge ratio (m/z) of ions. technologynetworks.com

For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with MS to generate ions from the molecule. drugfuture.com The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of this compound. pharmafocusamerica.comslideshare.net Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. pharmafocusamerica.comtechnologynetworks.com The fragmentation pattern is characteristic of the compound's structure and can provide valuable information for structural elucidation and confirmation, as well as for the identification of related substances by comparing their fragmentation patterns to that of this compound. pharmafocusamerica.comtechnologynetworks.comdrugfuture.com High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at different wavelengths. Chemical bonds absorb IR light, leading to characteristic vibrational states that serve as a fingerprint for the molecule youtube.com. While specific IR spectroscopic data for this compound was not found in the provided search results, the general principles of IR spectroscopy apply. For structurally similar compounds like Loratadine (B1675096), IR spectra have shown characteristic peaks corresponding to functional groups such as N-H stretching, C-H stretching of methyl groups, and C=O bonds researchgate.net. These principles would be applied to this compound to identify the presence of its characteristic functional groups, such as the sulfonamide (S=O stretching), amino (N-H stretching), and ether (C-O stretching) groups, among others, by analyzing the specific absorption bands in its IR spectrum.

Bioanalytical Methodologies for this compound in Biological Matrices

Bioanalytical methodologies are crucial for quantifying drug concentrations in biological samples, supporting preclinical and clinical studies europa.eucemas.co.uk. For this compound, methods have been developed for its determination in biological fluids such as plasma, red blood cells, and urine nih.gov.

Development of Sensitive Quantification Methods in Preclinical Samples

Sensitive quantification methods are essential for determining drug concentrations in preclinical samples to understand pharmacokinetic (PK), pharmacodynamic (PD), and toxicology profiles cemas.co.uk. High-performance liquid chromatography (HPLC) has been employed for the quantitative determination of this compound in biological fluids nih.gov. One study utilized HPLC with detection at 226 nm, achieving a detection limit of 10 ng/mL nih.gov. Thin-layer chromatography (TLC) has also been used for the determination of this compound, specifically in urine samples, with detection performed after spraying with Bratton-Marshall reagent and measurements at 540 nm nih.gov. The detection limit for TLC was reported as 10 ng spotted nih.gov. These methods demonstrate the feasibility of quantifying this compound in biological matrices at relevant concentrations for preclinical studies.

An example of quantitative data from a study on this compound in biological fluids using HPLC and TLC is presented below:

Biological MatrixMethodDetection Wavelength (nm)Detection Limit
Plasma, Red Blood Cells, UrineHPLC22610 ng/mL (3.5 ng injected) nih.gov
UrineTLC540 (after Bratton-Marshall reagent)10 ng spotted nih.gov

Reproducibility of the analytical and chromatographic methods was assessed through statistical coefficients of variation, which were reported as 4% for the HPLC method nih.gov.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique in drug discovery. It aims to predict the preferred orientation, or binding mode, of a ligand when it is bound to a protein or other biological target. usp.brnih.gov This method can help to understand how a molecule might interact with a specific receptor site. usp.br

Prediction of Binding Modes and Affinities with Proposed Receptors

The prediction of binding modes involves determining how a ligand fits into the binding pocket of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Molecular docking algorithms score different binding poses to estimate the binding affinity, often expressed as a docking score or predicted binding energy. While molecular docking can evaluate the binding affinities of compounds against a receptor structure, specific data regarding the predicted binding modes and affinities of Lorapride with proposed receptors were not found in the provided search results. nih.gov

Structure-Based Ligand Design and Optimization

Structure-based ligand design and optimization utilize the three-dimensional structure of a target protein to design or modify ligands with improved binding affinity and specificity. Computational methods can suggest structural modifications to enhance interactions with the target site. Information on the application of structure-based ligand design and optimization specifically for this compound was not available in the search results.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.govyoutube.com MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes of proteins and the stability of protein-ligand complexes. nih.govmdpi.com These simulations can help to understand how a ligand affects the flexibility of a protein and the longevity of the binding interaction. mdpi.com Although MD simulations are valuable for investigating molecular properties and interactions, specific MD simulation studies focusing on the conformational analysis of this compound or the stability of its complexes with target proteins were not found in the provided information. nih.govmdpi.comrsc.orglammps.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of molecules and materials. DFT calculations can provide detailed information about properties such as molecular orbitals, charge distribution, and reactivity. rsc.org These insights are crucial for understanding the chemical behavior of a compound. Specific applications of DFT calculations to study the electronic structure or reactivity of this compound were not present in the search results.

Homology Modeling for Novel Target Structure Prediction

Homology modeling, or comparative modeling, is a technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related homologous protein (a template). youtube.comyoutube.combiologicalmodeling.org This method is particularly useful when the experimental structure of a target protein is not available. youtube.comyoutube.com While homology modeling is a common approach in structural biology and drug discovery, there was no information found in the search results indicating that homology modeling was used to predict the structure of a novel target specifically for studying interactions with this compound. nih.gov

In Silico Methods for Rapid Characterization of SAR

In silico methods, including computational approaches for Structure-Activity Relationship (SAR) analysis, are used to rapidly characterize how changes in chemical structure affect biological activity. nih.gov These methods can involve computational tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and analyze relationships between molecular descriptors and activity data. nih.gov While in silico SAR studies are valuable for prioritizing compounds and guiding chemical synthesis, specific in silico methods applied for the rapid characterization of the SAR of this compound were not detailed in the provided search results. nih.gov

Historical Evolution of Research Paradigms and Methodologies Applied to Lorapride

Influence of Evolving Analytical Techniques on Compound Characterization and Understanding

The characterization of chemical compounds like Lorapride relies heavily on analytical techniques. Evolving methodologies have significantly impacted the ability to determine a compound's identity, purity, and structural properties sigmaaldrich.comeurofins.com. For this compound, techniques such as thin-layer chromatography and high-performance liquid chromatography (HPLC) were utilized for its quantitative determination in biological fluids as early as 1985 ncats.iomedkoo.com. These methods are fundamental in pharmaceutical analysis for separation, identification, and quantification of compounds.

Modern analytical techniques offer more detailed insights. Techniques like Mass Spectrometry (MS) provide precise molecular weight and structural information sigmaaldrich.com. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the complete chemical structure and stereochemistry eurofins.com. Advances in spectroscopic imaging, such as Infrared (IR) and Raman spectroscopy, allow for the identification of functional groups and structural variations spectroscopyonline.com. The (S)- stereochemistry of this compound, noted as crucial for its biological activity, would be confirmed and studied using techniques sensitive to molecular configuration ontosight.aifda.gov. Predicted properties, such as XLogP and Predicted Collision Cross Section (CCS) values, computed using advanced algorithms, further contribute to the understanding of its physical and chemical behavior nih.govuni.lu. These computational tools, while not analytical techniques themselves, are informed and validated by experimental analytical data.

The evolution from classical chromatographic methods to advanced spectroscopic and hyphenated techniques has enabled a more comprehensive characterization of this compound, providing deeper understanding of its molecular attributes relevant to its pharmacological actions.

Impact of Theoretical Advances in Drug Discovery on this compound-Related Studies

Theoretical advances in drug discovery, including computational methods and structure-based approaches, have become increasingly important in understanding drug-target interactions and guiding the design of new compounds mdpi.commdpi.com. While specific details on the application of advanced theoretical methods directly to this compound in the provided results are limited, the broader impact of these advances on drug discovery is evident.

Theoretical studies, such as in silico predictions and molecular dynamics simulations, can help elucidate how a compound like this compound might interact with biological targets mdpi.comusp.br. The presence of a pyrrolidinyl moiety in this compound's structure suggests potential interactions with neurotransmitter systems, a hypothesis that could be explored and validated through theoretical modeling ontosight.ai. Computational approaches are used to predict binding energies and analyze plausible complex conformations, aiding in the identification of key interaction patterns mdpi.comusp.br. These theoretical insights can complement experimental findings and guide further research directions, potentially informing modifications to the this compound structure or the identification of related compounds with improved properties. The increasing sophistication of computational tools allows for a more rational approach to drug discovery, moving beyond purely empirical methods mdpi.com.

Comparative Historical Analysis with Research on Chemically Related Entities

A comparative historical analysis of research on this compound with chemically related entities can provide valuable context. This compound is a sulfonamide derivative ncats.io. Other sulfonamides have been extensively studied for various therapeutic uses, including as antibacterials, diuretics, and antidiabetic agents. Examining the research history of sulfonamides with structural similarities to this compound, particularly those acting on the gastrointestinal system or the central nervous system due to this compound's reported properties, could reveal patterns in research methodologies and evolving understanding within this chemical class.

For instance, comparing the analytical techniques used in early studies of other sulfonamides with those applied to this compound in the 1980s can highlight the standard practices of the time ncats.iomedkoo.com. Similarly, examining how theoretical advances were applied to related sulfonamides over time can provide insights into the potential for applying similar approaches to this compound research.

While direct detailed comparisons are not explicitly available in the provided search results, the general trajectory of research on drug classes often involves the study of lead compounds and the synthesis and evaluation of related analogs to explore structure-activity relationships. The research on chemically related entities would have likely contributed to the understanding of the sulfonamide core structure's properties and potential for modification, influencing the research paradigms applied to this compound.

Q & A

Q. What frameworks support interdisciplinary collaboration in this compound research?

  • Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Use collaborative platforms (e.g., GitLab, Open Science Framework) to integrate contributions from chemists, biologists, and clinicians. Publish protocols on protocols.io to standardize workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.